An In-depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether
An In-depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Allyl 2-chloro-1,1,2-trifluoroethyl ether, with CAS Number 380-44-9, is a halogenated ether that presents a unique combination of reactive functional groups: an allyl moiety susceptible to a variety of transformations and a chloro-trifluoroethyl group that imparts distinct electronic and steric properties. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and an exploration of its potential reactivity, applications, and safety considerations. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique characteristics of this fluorinated building block.
Introduction: The Significance of Fluorinated Ethers in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated ethers, in particular, have emerged as a privileged class of compounds, finding applications as anesthetics, battery electrolytes, and functional motifs in pharmaceuticals and agrochemicals.
Allyl 2-chloro-1,1,2-trifluoroethyl ether is a structurally intriguing molecule that combines the reactivity of an allyl group with the electronic influence of a chloro- and trifluoro-substituted ethyl moiety. The allyl group serves as a versatile handle for a wide range of chemical transformations, including epoxidation, dihydroxylation, and cross-coupling reactions. The halogenated ethyl group, on the other hand, is expected to modulate the ether's reactivity and physical properties, potentially leading to novel applications.
This guide aims to provide a detailed technical overview of Allyl 2-chloro-1,1,2-trifluoroethyl ether, consolidating available data and providing expert insights into its synthesis and potential utility.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the known and predicted properties of Allyl 2-chloro-1,1,2-trifluoroethyl ether.
| Property | Value | Source |
| CAS Number | 380-44-9 | [1][2] |
| Molecular Formula | C₅H₆ClF₃O | [1][2] |
| Molecular Weight | 174.55 g/mol | [1][2] |
| Appearance | Predicted to be a colorless liquid | General knowledge |
| Boiling Point | 109.2 °C at 760 mmHg | [2] |
| Density | 1.25 g/mL | [3] |
| Refractive Index | 1.369 | [3] |
| Purity (typical) | 95-97% | [4][5] |
| InChI | InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | [6] |
| SMILES | C=CCOC(F)(F)C(F)Cl | [2] |
Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether: A Representative Protocol
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Route A: Reaction of sodium allyloxide with 1,2-dichloro-1,1,2-trifluoroethane.
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Route B: Reaction of sodium 2-chloro-1,1,2-trifluoroethoxide with allyl bromide.
Route B is generally preferred as allyl bromide is a more reactive alkylating agent than the sterically hindered and electronically deactivated 1,2-dichloro-1,1,2-trifluoroethane. The following is a detailed, representative experimental protocol for the synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether via Route B.
Reaction Scheme:
A representative Williamson ether synthesis for the target molecule.
Materials:
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2-Chloro-1,1,2-trifluoroethanol
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Sodium hydride (60% dispersion in mineral oil)
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Allyl bromide
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Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether or ethyl acetate
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Ice bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Experimental Protocol:
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Alkoxide Formation:
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To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel with vigorous stirring. Caution: Hydrogen gas is evolved. Ensure proper ventilation and a safe setup.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloro-1,1,2-trifluoroethoxide.
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-
Etherification:
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Cool the reaction mixture back to 0 °C.
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Add allyl bromide (1.2 equivalents) dropwise to the alkoxide solution.
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After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF).
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
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-
Workup and Purification:
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Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to decompose any unreacted sodium hydride.
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Transfer the mixture to a separatory funnel and add water.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure Allyl 2-chloro-1,1,2-trifluoroethyl ether.
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Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Allyl group:
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A multiplet in the region of δ 5.8-6.0 ppm corresponding to the methine proton (-CH=).
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Two multiplets in the region of δ 5.2-5.4 ppm corresponding to the terminal vinyl protons (=CH₂).
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A doublet of triplets in the region of δ 4.1-4.3 ppm corresponding to the methylene protons adjacent to the ether oxygen (-O-CH₂-).
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-
Chloro-trifluoroethyl group:
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A doublet of doublets or a more complex multiplet in the region of δ 5.9-6.2 ppm corresponding to the proton on the carbon bearing the chlorine and fluorine atoms (-CHFCl). The coupling will be to the adjacent fluorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Allyl group:
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A peak around δ 132-134 ppm for the methine carbon (-CH=).
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A peak around δ 118-120 ppm for the terminal vinyl carbon (=CH₂).
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A peak around δ 70-72 ppm for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).
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Chloro-trifluoroethyl group:
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A quartet around δ 120-124 ppm (due to C-F coupling) for the trifluoromethyl carbon (-CF₃).
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A doublet of quartets around δ 85-90 ppm (due to C-F and C-Cl coupling) for the carbon bearing the chlorine and fluorine atoms (-CHFCl).
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio would be expected, although it may be of low intensity.
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Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen). This would lead to fragments corresponding to the loss of an allyl radical (m/z 41) or a 2-chloro-1,1,2-trifluoroethyl radical.
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Fragmentation of the allyl group would also be expected, leading to the characteristic allyl cation at m/z 41.
Infrared (IR) Spectroscopy:
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C-H stretching: Peaks around 3080 cm⁻¹ (alkene C-H) and 2850-3000 cm⁻¹ (alkane C-H).
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C=C stretching: A peak around 1645 cm⁻¹ for the allyl double bond.
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C-O-C stretching: A strong, broad peak in the region of 1050-1150 cm⁻¹.
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C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
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C-Cl stretching: A peak in the region of 600-800 cm⁻¹.
Workflow for the synthesis and characterization of the target molecule.
Reactivity and Potential Applications
The dual functionality of Allyl 2-chloro-1,1,2-trifluoroethyl ether makes it a potentially valuable building block in organic synthesis.
Reactivity of the Allyl Group: The double bond of the allyl group is susceptible to a wide array of electrophilic additions and other transformations, including:
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Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.
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Dihydroxylation: Reaction with osmium tetroxide or potassium permanganate to yield the diol.
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Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
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Hydroboration-Oxidation: Anti-Markovnikov addition of water to form the primary alcohol.
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Heck and Suzuki Couplings: The allyl group can participate in palladium-catalyzed cross-coupling reactions.
Reactivity of the Chloro-trifluoroethyl Group: The presence of a chlorine atom suggests the possibility of nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the fluorine atom on the same carbon will likely deactivate the C-Cl bond towards traditional Sₙ2 reactions. The reactivity at this center will be highly dependent on the reaction conditions and the nature of the nucleophile.
Potential Applications:
Given its structure, Allyl 2-chloro-1,1,2-trifluoroethyl ether could serve as a key intermediate in the synthesis of:
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Pharmaceuticals: The introduction of the fluorinated ether moiety can enhance the metabolic stability and lipophilicity of drug candidates. The allyl group provides a convenient point of attachment for further molecular elaboration.
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Agrochemicals: Many modern pesticides and herbicides contain fluorinated groups to improve their efficacy and environmental persistence. This molecule could be a precursor to novel agrochemicals.
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Polymers and Materials: The allyl group can be polymerized or copolymerized to create functional polymers with unique properties conferred by the fluorinated side chain, such as low surface energy, chemical resistance, and thermal stability.
Safety and Handling
Detailed toxicological data for Allyl 2-chloro-1,1,2-trifluoroethyl ether is not publicly available. However, based on its structure and the properties of similar halogenated and fluorinated compounds, it should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin Protection: A lab coat and appropriate clothing to prevent skin contact.
Handling and Storage:
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
Toxicological Considerations:
-
Inhalation: Vapors may be irritating to the respiratory tract.
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Skin and Eye Contact: May cause irritation upon contact.
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Ingestion: The toxicity upon ingestion is unknown.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Allyl 2-chloro-1,1,2-trifluoroethyl ether is a fluorinated building block with significant potential for applications in various fields of chemical research. Its unique combination of a reactive allyl group and a halogenated fluoroethyl moiety offers a versatile platform for the synthesis of complex and functionalized molecules. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. As the demand for novel fluorinated compounds continues to grow, molecules like Allyl 2-chloro-1,1,2-trifluoroethyl ether are poised to play an increasingly important role in the development of new technologies and therapeutics.
References
-
Alachem Co., Ltd. 380-44-9 | Allyl 2-chloro-1,1,2-trifluoroethyl ether. [Link]
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INDOFINE Chemical Company. ALLYL 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHER | 380-44-9. [Link]
-
National Analytical Corporation - Chemical Division. Allyl 2-chloro-1,1,2-trifluoroethyl Ether 95% - Cas No: 380-44-9 at Best Price in Mumbai. [Link]
-
NIST. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. [Link]
-
PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. [Link]
-
IARC Publications. 2-CHLORO-1,1,1-TRIFLUOROETHANE. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
-
Reddit. The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
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- 2. ALLYL 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHER | 380-44-9 | INDOFINE Chemical Company [indofinechemical.com]
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